N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide
Description
Properties
Molecular Formula |
C16H11NO4 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H11NO4/c18-16(15-7-10-3-1-2-4-12(10)21-15)17-11-5-6-13-14(8-11)20-9-19-13/h1-8H,9H2,(H,17,18) |
InChI Key |
MNLYRKCFZAYRLB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structure:
- Chemical Formula : C16H11NO4
- CAS Number : 793712-73-9
- Molecular Weight : 281.26 g/mol
The structure features a benzofuran core linked to a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
This compound exhibits its biological effects through various molecular interactions. The primary mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in tumor cells.
- Receptor Modulation : It may interact with various receptors, modulating signaling pathways that are crucial for cellular responses to external stimuli.
Anticancer Properties
Research has shown that this compound possesses notable anticancer activity. In vitro studies indicate that it can inhibit the growth of several cancer cell lines. For example:
The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies suggest it exhibits activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings indicate its potential as a therapeutic agent in treating infections.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Breast Cancer : A recent study demonstrated that this compound significantly reduced tumor size in MCF-7 xenograft models, suggesting its potential as a chemotherapeutic agent .
- Antifungal Activity Assessment : In a clinical trial assessing antifungal properties, patients treated with formulations containing this compound showed improved outcomes against resistant strains of Candida .
Scientific Research Applications
Anticancer Properties
The benzofuran scaffold is well-documented for its anticancer activity. Compounds similar to N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A study published in Journal of Medicinal Chemistry investigated derivatives of benzofuran compounds, revealing that modifications to the benzodioxole moiety enhanced cytotoxicity against breast cancer cells .
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways . The structural features allow for interaction with inflammatory mediators, potentially reducing inflammation in models of diseases such as arthritis.
Case Study:
In vitro studies showed that derivatives of this compound reduced TNF-alpha levels in macrophages, suggesting a mechanism for its anti-inflammatory activity .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. These include:
- Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
- Receptors: Potential modulation of receptor activity could lead to therapeutic effects in various conditions.
Industrial Applications
In addition to pharmaceutical applications, this compound can be utilized in the development of advanced materials due to its unique chemical structure. Its potential use in polymers or coatings could enhance material properties .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituted Benzofuran Carboxamides
(a) N-(Benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide (CAS 888463-55-6)
- Structure : Incorporates a 4-phenylbutanamido group at the 3-position of the benzofuran ring.
- Molecular Formula : C₂₆H₂₂N₂O₅.
- Molecular Weight : 442.5 g/mol.
- However, this may reduce aqueous solubility. Purity and yield data are unspecified, but synthetic routes involve HATU-mediated coupling .
(b) N-(Benzo[d][1,3]dioxol-5-yl)-3-(2,6-difluorobenzamido)benzofuran-2-carboxamide (CAS 888460-53-5)
- Structure : Features a 2,6-difluorobenzamido group at the 3-position.
- Molecular Formula : C₂₃H₁₄F₂N₂O₅.
- Molecular Weight : 436.4 g/mol.
- Key Features: Fluorine atoms enhance electronegativity and metabolic stability. The reduced molecular weight compared to CAS 888463-55-6 may improve bioavailability. No melting point or solubility data are reported .
(c) N-(2-Phenyl-1,3-benzoxazol-5-yl)-1-benzofuran-2-carboxamide
- Structure : Replaces the benzo[d][1,3]dioxol group with a 2-phenylbenzoxazole moiety.
- Molecular Formula : C₂₂H₁₄N₂O₃.
- Molecular Weight : 354.36 g/mol.
- Key Features : The benzoxazole group acts as a bioisostere for benzo[d][1,3]dioxol, offering altered π-π stacking and hydrogen-bonding capabilities. The lower molecular weight suggests improved pharmacokinetic profiles .
Non-Benzofuran Analogues with Benzo[d][1,3]dioxol Moieties
(a) α-Ketoamide Derivatives (e.g., 4p–4u in )
- Examples :
- 2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p).
- 2-(Benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide (4u).
- Key Features : These compounds exhibit Rf values of 0.30–0.35 (hexane/EtOAc), indicating moderate polarity. Their melting points are unspecified, but NMR data confirm structural integrity .
(b) Penta-2,4-dienamide Derivatives (e.g., D14–D20 in )
Cyclopropane and Thiazole Derivatives
(a) Cyclopropanecarboxamide Derivatives ()
- Example : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (55).
- These compounds are explored as modulators of ATP-binding cassette transporters .
(b) Thiazole Derivatives ()
Comparative Data Table
Research Implications
- Structural Modifications : Substituents on the benzofuran ring (e.g., fluorine, phenylbutanamido) significantly alter physicochemical and ADMET properties.
- Therapeutic Potential: Analogues targeting ABC transporters () and O-GlcNAcase () suggest applications in cystic fibrosis and neurodegenerative diseases.
- Synthetic Challenges : Lower yields in dienamide derivatives () highlight the need for optimized coupling strategies.
Q & A
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : A typical synthesis involves: (i) Benzofuran-2-carboxylic acid activation via thionyl chloride to form the acid chloride. (ii) Amide coupling with 1,3-benzodioxol-5-amine using a base (e.g., triethylamine) in anhydrous dichloromethane. (iii) Purification via flash chromatography (e.g., n-pentane/ethyl acetate gradients) or recrystallization (chloroform/methanol) . Challenges include controlling side reactions during amide bond formation and ensuring high regioselectivity .
Q. How can researchers validate the purity and identity of synthesized batches?
- Methodological Answer : Use a combination of:
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- 1H/13C NMR to confirm proton environments and carbon assignments (e.g., benzofuran C-2 carbonyl at ~165 ppm).
- High-resolution mass spectrometry (HRMS) for exact mass verification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of derivatives?
- Methodological Answer :
- Catalytic systems : Copper catalysts (e.g., CuI) enhance efficiency in coupling reactions (e.g., carbonylative borylamidation of alkenes, yielding γ-boryl amides with 58% efficiency under 5 kg/cm² H₂ pressure) .
- Temperature control : Reflux in 1,4-dioxane at 120°C for 18–24 h ensures complete conversion in heterocyclic ring formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in nucleophilic substitutions .
Q. What strategies address contradictory bioactivity data across studies (e.g., variable IC₅₀ values in kinase assays)?
- Methodological Answer :
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm direct target binding.
- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies.
- Structural analogs : Synthesize derivatives (e.g., replacing the benzodioxole with a methoxy group) to isolate pharmacophoric contributions .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., backbone NH of Glu91 in MAPK).
- QSAR models : Corrogate substituent electronegativity (Hammett σ values) with IC₅₀ data to predict activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
